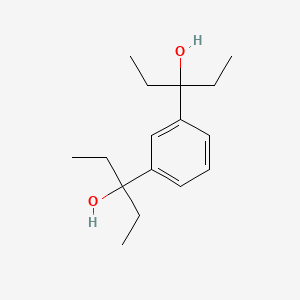

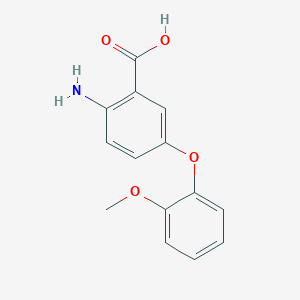

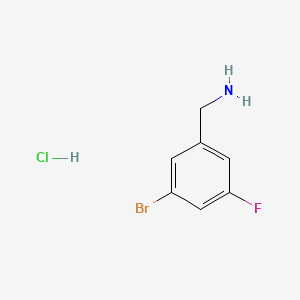

![molecular formula C9H12F3N3O2 B1522133 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate CAS No. 1197509-07-1](/img/structure/B1522133.png)

2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate

Overview

Description

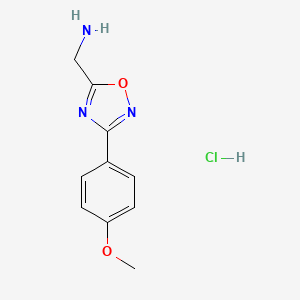

“2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 . It is also known as Carbamic acid, N-[3-(1H-imidazol-1-yl)propyl]-, 2,2,2-trifluoroethyl ester .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate”, is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” consists of nine carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications

CO2 Capture:

2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate is structurally related to ionic liquids with imidazole groups, which have shown efficiency in capturing CO2. These substances can reversibly sequester CO2 as a carbamate salt, offering a nonvolatile and water-independent solution for CO2 capture, comparable to commercial amine sequestering reagents (Bates et al., 2002).

Antibacterial Activity:

Compounds structurally related to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, particularly those with an imidazole ring and trifluoromethyl group, have been synthesized and evaluated for their antibacterial properties. These novel derivatives have shown efficacy against certain bacterial strains, indicating potential applications in combating bacterial infections (Prasad, 2021).

Catalytic Activity:

Imidazole-derived compounds, akin to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, have been identified as efficient catalysts in various chemical reactions, including transesterification and acylation reactions. These catalysts can operate under mild conditions, showcasing their potential for diverse applications in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Antineoplastic Activity:

Certain bis(carbamate) derivatives of imidazole, structurally similar to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, have shown antineoplastic (anti-cancer) activities. These compounds, like carmethizole, have demonstrated efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology (Anderson, Bhattacharjee, & Houston, 1989).

Electrochromic Applications:

Derivatives of carbazole and imidazole, related to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, have been used to synthesize electrochromic polycarbazole films. These films demonstrate significant electrochromic behavior with reversible electrochemical oxidation processes, indicating their potential in smart material applications and data security protection (Hsiao & Lin, 2016).

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-8(16)14-2-1-4-15-5-3-13-7-15/h3,5,7H,1-2,4,6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCDRXOBROHYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.